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Introduction
Coenzyme Factor F430 (F430) is a unique nickel-containing tetrapyrrole essential for life in

methanogenic and anaerobic methanotrophic archaea.[1] It functions as the prosthetic group

for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final, methane-

releasing step in methanogenesis and the initial step in the anaerobic oxidation of methane.[1]

[2][3] Its distinct structure, featuring the most reduced porphinoid ring system found in nature, is

central to its catalytic activity.[4] The name "F430" originates from its characteristic strong

absorption of light at a wavelength of 430 nm.[1] This guide provides a detailed examination of

the molecular structure of F430, the experimental protocols used for its elucidation, and its

biosynthetic pathway.

Molecular Structure of Coenzyme F430
The complete structure of F430 was determined through a combination of X-ray crystallography

and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It is a hydrocorphinoid, meaning it is

based on a highly reduced porphyrin macrocycle.

Key Structural Features:

Macrocycle Core: The core is a corphin ring system, a tetrapyrrole that is more saturated

than a porphyrin. This high degree of saturation is responsible for its unique spectroscopic
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properties.

Central Nickel Ion: F430 is one of the rare biological molecules that contains nickel. The

nickel ion is typically in the Ni(II) oxidation state in the inactive enzyme, which is

paramagnetic (S=1), and is reduced to the catalytically active Ni(I) state.[5][6]

Peripheral Rings: In addition to the four standard pyrrole-derived rings (A-D), F430

possesses two additional fused rings: a γ-lactam ring (E) and a six-membered carbocyclic

ring containing a ketone group (F).[1]

Chemical Formula: The chemical formula for the anionic form of Coenzyme F430 is

C₄₂H₅₁N₆NiO₁₃⁻.[1][3]

Caption: Schematic diagram of the Coenzyme F430 core structure.

Quantitative Structural and Spectroscopic Data
The structural elucidation of F430 has yielded precise quantitative data regarding its geometry

and spectroscopic properties.

Table 1: Nickel Coordination Sphere Bond Lengths Data obtained from Extended X-ray

Absorption Fine Structure (EXAFS) spectroscopy.

Bond Length (Å) Reference(s)

Nickel-Nitrogen (2N) 1.92 [7][8]

Nickel-Nitrogen (2N) 2.10 [7][8]

Nickel-Ligand (Axial) ~2.1 [9]

Table 2: Key Spectroscopic Properties
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Spectroscopic
State

Technique
Characteristic
Peaks (λ_max)

Reference(s)

F430 (Ni(II)) UV-Visible 430 nm, 274 nm [1][10]

F430 (Ni(I), reduced) UV-Visible 386 nm, 750 nm [5]

F430 (Ni(I), reduced) EPR Spectroscopy
g-values: ~2.25, 2.07,

2.06
[11]

Experimental Protocols for Structural Elucidation
The determination of the complex structure of F430 relies on a combination of isolation,

spectroscopy, and crystallography.
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Caption: Generalized experimental workflow for F430 structure elucidation.

4.1 Isolation and Purification The initial and critical step is the isolation of F430 from

methanogenic archaea, such as Methanobacterium thermoautotrophicum.

Cell Lysis: Cells are harvested and lysed to release cytoplasmic contents.

Extraction: The protein-free F430 is extracted from the cell lysate, often using a methanol-

based procedure.[10]
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Chromatography: The extract is subjected to multiple rounds of chromatography to separate

F430 from other cellular components and from its isomers. Anion-exchange chromatography

followed by high-performance liquid chromatography (HPLC) is a common strategy.[9][12]

The process is monitored by checking for the characteristic absorbance at 430 nm.[12]

4.2 X-ray Absorption Spectroscopy (XAS) XAS, particularly the Extended X-ray Absorption Fine

Structure (EXAFS) region, is a powerful technique for probing the local environment of the

nickel atom.

Sample Preparation: A concentrated, purified sample of F430 is prepared, often in a frozen

aqueous solution to be maintained at cryogenic temperatures.

Data Collection: The sample is irradiated with a tunable beam of X-rays from a synchrotron

source. The absorption of X-rays by the nickel K-edge is measured as a function of energy.

Data Analysis: The oscillations in the absorption spectrum past the edge (the EXAFS region)

are analyzed. These oscillations are caused by the backscattering of photoelectrons from

neighboring atoms. Fourier transformation of the EXAFS data yields a radial distribution

function, providing precise information on the number, type, and distance of atoms in the

nickel coordination sphere, such as the key Ni-N bond lengths.[7][8]

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy was instrumental in

determining the complex covalent structure and stereochemistry of the macrocycle.

Sample Preparation: Purified F430 is dissolved in a suitable deuterated solvent (e.g., D₂O or

trifluoroethanol-d₃).[11][12]

Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed on a

high-field NMR spectrometer. Key experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings,

revealing adjacent protons in the structure.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect

Spectroscopy): Identifies protons that are close in space (<5 Å), providing crucial distance

constraints for 3D structure determination.[12][13]
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HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons directly bonded

to carbon-13 (¹³C), allowing for the assignment of carbon signals.[12]

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is essential for piecing together the

molecular framework.[12]

Structure Calculation: The through-bond connectivities from COSY and HMBC, combined

with through-space distance restraints from NOESY, are used to assign all non-

exchangeable proton and carbon signals and to confirm the overall molecular structure.[12]

[13]

4.4 X-ray Crystallography While obtaining high-quality crystals of isolated F430 is challenging,

crystallographic analysis of the entire MCR enzyme has provided the definitive view of F430 in

its native protein environment.[14]

Crystallization: The purified molecule (or holoenzyme) is subjected to various crystallization

screening conditions (e.g., vapor diffusion with different precipitants, pH, and temperatures)

to grow single, well-ordered crystals.[15]

X-ray Diffraction: The crystal is mounted and exposed to a highly collimated beam of X-rays,

typically at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of

spots.[16]

Data Processing: The intensities and positions of the diffracted spots are measured as the

crystal is rotated. This data is used to calculate an electron density map of the molecule.[16]

Model Building and Refinement: An atomic model of the molecule is built into the electron

density map and computationally refined to best fit the experimental diffraction data, yielding

a final 3D structure with atomic-level resolution.[15]

Biosynthesis Pathway of Coenzyme F430
The biosynthesis of F430 is a complex, multi-step process that begins with uroporphyrinogen

III, the common precursor to all natural tetrapyrroles like heme and chlorophyll.[1] The pathway

from the intermediate sirohydrochlorin involves four key enzymatic steps.[17]
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Caption: Key enzymatic steps in the biosynthesis of Coenzyme F430.
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Precursor Formation: The pathway starts with uroporphyrinogen III, which is converted to

sirohydrochlorin.[1]

Nickel Insertion: The chelatase enzyme CbiX (also referred to as CfbA) catalyzes the

insertion of a Ni²⁺ ion into the sirohydrochlorin macrocycle.[1][18]

Amidation: The ATP-dependent enzyme CfbE converts the acetate side chains on rings A

and C into acetamide groups, forming nickel(II)-sirohydrochlorin a,c-diamide.[1]

Reduction and Ring E Formation: The CfbCD enzyme complex performs a six-electron

reduction of the macrocycle, which leads to the formation of the γ-lactam ring E, yielding the

intermediate seco-F430.[1][17]

Ring F Closure: In the final step, the ATP-dependent enzyme CfbB (Coenzyme F430

synthetase) catalyzes the closure of the carbocyclic ring F, completing the synthesis of

Coenzyme F430.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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